2-Benzylidenecyclopentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidenecyclopentanone, also known as dibenzalacetone, is a yellow crystalline compound that belongs to the family of chalcones. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Benzylidenecyclopentanone is not fully understood. However, it has been suggested that it may exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemische Und Physiologische Effekte
2-Benzylidenecyclopentanone has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacteria and fungi, reduce inflammation, scavenge free radicals, and induce cell death in cancer cells. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Benzylidenecyclopentanone in lab experiments include its easy synthesis, availability, and low cost. It also exhibits a wide range of biological activities, making it a versatile compound for various applications. However, its limitations include its low solubility in water, which may limit its use in aqueous-based experiments. It also exhibits low bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-Benzylidenecyclopentanone. One direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient and sustainable synthesis methods for 2-Benzylidenecyclopentanone is also an area of interest for future research.
In conclusion, 2-Benzylidenecyclopentanone is a versatile compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the discovery of new therapeutic agents and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of 2-Benzylidenecyclopentanone can be achieved through the Claisen-Schmidt condensation reaction. In this reaction, benzaldehyde and acetone are mixed in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the benzaldehyde to form 2-Benzylidenecyclopentanone. The reaction can be carried out under various conditions such as reflux, microwave irradiation, or ultrasound-assisted methods.
Wissenschaftliche Forschungsanwendungen
2-Benzylidenecyclopentanone has been extensively studied for its potential applications in various scientific fields. It has been reported to exhibit antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. It has also been used as a precursor for the synthesis of various organic compounds such as flavonoids, coumarins, and pyrazoles.
Eigenschaften
CAS-Nummer |
1921-90-0 |
---|---|
Produktname |
2-Benzylidenecyclopentanone |
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(2E)-2-benzylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9+ |
InChI-Schlüssel |
ZFJFROHCPHULKY-PKNBQFBNSA-N |
Isomerische SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)C1 |
SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C1 |
Synonyme |
(E)-2-benzylidenecyclopentanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.